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Compound of Interest

Compound Name: PDAT

Cat. No.: B15588302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Phospholipid:Diacylglycerol

Acyltransferase (PDAT) from different species when expressed in a heterologous host system.

PDAT is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis,

playing a crucial role in lipid metabolism. Understanding its function across various species is

vital for applications in biotechnology and drug development. This document summarizes key

performance data, details relevant experimental protocols, and visualizes essential pathways

and workflows.

Data Presentation: Comparative Performance of
PDAT Orthologs
The functional complementation of PDAT-deficient yeast strains (e.g., Saccharomyces

cerevisiae mutant H1246, which lacks endogenous TAG synthesis) is a common strategy to

evaluate the in vivo activity of heterologously expressed PDAT. The following table summarizes

quantitative data on the performance of PDAT from different species upon expression in yeast.
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PDAT Origin Host Organism

Key

Performance

Metric

Substrate

Specificity

Highlights

Reference

Saccharomyces

cerevisiae

(Yeast)

Saccharomyces

cerevisiae

Specific Activity:

0.15

nmol/min/mg

protein (with

dioleoyl-PC)

Prefers

phosphatidyletha

nolamine (PE)

over

phosphatidylcholi

ne (PC) as an

acyl donor.

Efficiently

transfers

ricinoleoyl

groups.

[1]

Arabidopsis

thaliana (Plant)

Saccharomyces

cerevisiae

Functional

Complementatio

n

Utilizes a broad

range of

phospholipids as

acyl donors and

accepts acyl

groups from C10

to C22. Shows

high activity for

acyl groups with

double bonds,

epoxy, or

hydroxy groups.

[2][3]

Castor Bean

(Ricinus

communis)

Saccharomyces

cerevisiae

Functional

Complementatio

n

Incorporates

both ricinoleoyl

and vernoloyl

groups into TAG.

[4][5]

Sunflower

(Helianthus

annuus)

Microsomal

preparations
N/A

Active in TAG

synthesis.
[4][5]
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Crepis palaestina
Microsomal

preparations
N/A

Preferentially

incorporates

vernoloyl groups

into TAG.

[4][5]

Chlamydomonas

reinhardtii

(Algae)

Saccharomyces

cerevisiae

Functional

Complementatio

n

Can utilize

phospholipids,

galactolipids, and

DAG as acyl

donors for TAG

synthesis.

[6]

Note: Direct quantitative comparisons of specific activities between PDAT orthologs expressed

in the same heterologous system under identical conditions are limited in the current literature.

The data presented reflects successful functional complementation and key findings on

substrate preferences.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PDAT function. Below are

protocols for key experiments cited in the study of cross-species complementation of PDAT.

Protocol 1: Heterologous Expression of Plant PDAT in
Saccharomyces cerevisiae
This protocol outlines the steps for expressing a plant-derived PDAT gene in a yeast host to

study its function.[1]

Vector Construction: The coding sequence of the plant PDAT gene is cloned into a yeast

expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

Yeast Transformation: The recombinant plasmid is transformed into a suitable S. cerevisiae

strain, often a quadruple mutant (e.g., H1246) deficient in TAG synthesis, using the lithium

acetate method.

Selection of Transformants: Transformed yeast cells are selected on a synthetic complete

medium lacking a specific nutrient (e.g., uracil) to complement an auxotrophic marker on the
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expression vector.

Protein Expression: A single colony of transformed yeast is grown in a selective medium

containing a non-inducing carbon source (e.g., raffinose). To induce PDAT expression, the

cells are then transferred to a medium containing galactose.

Cell Harvesting and Lysate Preparation: After a period of induction, yeast cells are harvested

by centrifugation. The cell pellet is washed and then lysed, for example by vortexing with

glass beads, to release the cellular contents, including the expressed PDAT enzyme.

Microsomal fractions containing the membrane-bound PDAT are often prepared by

differential centrifugation.

Protocol 2: Fluorescence-Based PDAT Activity Assay
This non-radioactive assay measures PDAT activity by monitoring the change in fluorescence

of a labeled substrate.[7][8]

Principle: The assay utilizes a fluorescently labeled diacylglycerol (DAG) substrate (e.g.,

NBD-DAG). When PDAT transfers an acyl group from a phospholipid donor to the labeled

DAG, the resulting fluorescently labeled triacylglycerol (TAG) can be separated and

quantified.

Reaction Mixture: A typical reaction mixture includes the enzyme source (e.g., yeast

microsomes containing the expressed PDAT), a fluorescently labeled DAG, a phospholipid

acyl donor (e.g., phosphatidylcholine), and an appropriate assay buffer.

Reaction Incubation: The reaction is initiated by adding the enzyme and incubated at a

specific temperature (e.g., 30°C) for a defined time.

Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent

mixture like chloroform:methanol.

Lipid Separation and Quantification: The extracted lipids are separated by thin-layer

chromatography (TLC). The fluorescently labeled TAG product is visualized under UV light,

and the fluorescence intensity is quantified using an imaging system to determine enzyme

activity.
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Protocol 3: Radiolabeled PDAT Activity Assay
This highly sensitive method uses a radiolabeled acyl donor to measure PDAT activity.[8][9]

Principle: This assay measures the incorporation of a radiolabeled acyl group from a

phospholipid donor (e.g., [14C]-phosphatidylcholine) into TAG.

Reaction Mixture: The reaction contains the enzyme source, a radiolabeled phospholipid,

unlabeled DAG, and assay buffer.

Reaction and Extraction: The reaction is initiated and incubated as described for the

fluorescence-based assay. Lipids are then extracted.

Lipid Separation and Detection: The lipid extract is separated by TLC. The plate is exposed

to a phosphorimager screen or X-ray film to visualize the radiolabeled TAG.

Quantification: The radioactivity of the TAG spot is quantified using a scintillation counter or

by densitometry of the autoradiogram to calculate enzyme activity.

Protocol 4: Lipid Analysis in Yeast
This protocol provides a general workflow for analyzing the lipid composition of yeast cells

expressing a heterologous PDAT.[10][11][12]

Lipid Extraction: Total lipids are extracted from yeast cells using a solvent system such as

chloroform:methanol.

Lipid Separation: The extracted lipids are separated into different classes (e.g.,

phospholipids, DAG, TAG, sterol esters) using thin-layer chromatography (TLC) or liquid

chromatography (LC).

Lipid Identification and Quantification: Individual lipid species are identified and quantified.

For a detailed analysis of fatty acid composition, lipids can be transmethylated to fatty acid

methyl esters (FAMEs) and analyzed by gas chromatography (GC). For a comprehensive

lipid profile, mass spectrometry (MS)-based approaches (lipidomics) are employed.
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The following diagrams illustrate key processes in the study of PDAT function.

1. Gene Cloning

2. Heterologous Expression

3. Functional Analysis
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Click to download full resolution via product page

Caption: Experimental workflow for cross-species complementation of PDAT.
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Caption: Triacylglycerol (TAG) biosynthesis pathways in yeast and plants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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